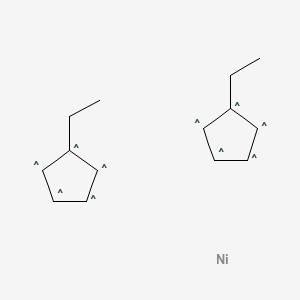
Bis(ethylcyclopentadienyl)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)nickel(II) is an organometallic compound with the chemical formula Ni(C5H4C2H5)2. It is a nickel complex where the nickel atom is bonded to two ethylcyclopentadienyl ligands. This compound is known for its distinctive orange-yellow crystalline appearance and its solubility in non-polar organic solvents such as benzene, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with ethylcyclopentadienyl sodium in an inert atmosphere. The reaction typically takes place in a non-polar solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for bis(ethylcyclopentadienyl)nickel(II) involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle organometallic compounds safely .
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)nickel(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields nickel(III) complexes, while reduction can produce nickel(0) species .
Scientific Research Applications
Bis(ethylcyclopentadienyl)nickel(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of nickel-containing compounds and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Mechanism of Action
The mechanism by which bis(ethylcyclopentadienyl)nickel(II) exerts its effects involves the interaction of the nickel center with various molecular targets. The ethylcyclopentadienyl ligands stabilize the nickel center, allowing it to participate in various catalytic and coordination processes. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)nickel(II): Similar in structure but with cyclopentadienyl ligands instead of ethylcyclopentadienyl.
Bis(methylcyclopentadienyl)nickel(II): Contains methylcyclopentadienyl ligands.
Bis(1,5-cyclooctadiene)nickel(0): A nickel(0) complex with cyclooctadiene ligands.
Uniqueness
Bis(ethylcyclopentadienyl)nickel(II) is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability compared to other nickel complexes. This structural variation allows for different applications and reactivity patterns, making it a valuable compound in various fields of research .
Properties
InChI |
InChI=1S/2C7H9.Ni/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHXTCKWIVCDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31886-51-8 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
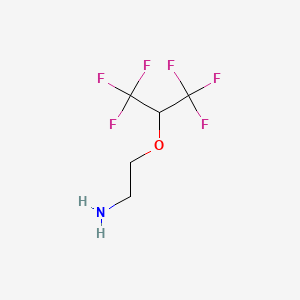
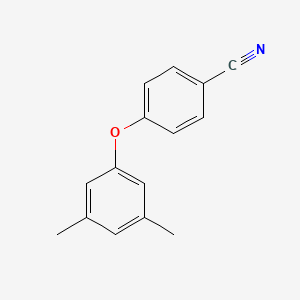
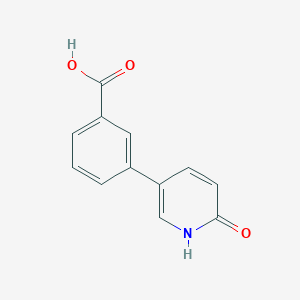
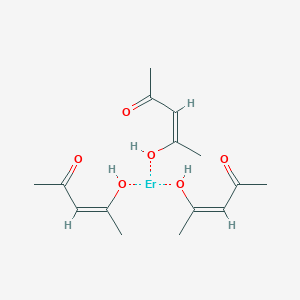
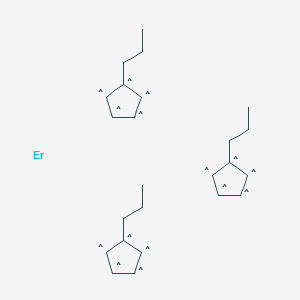
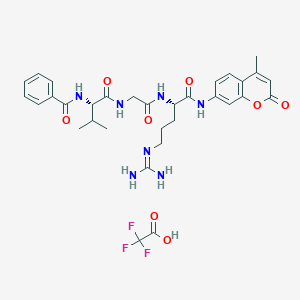
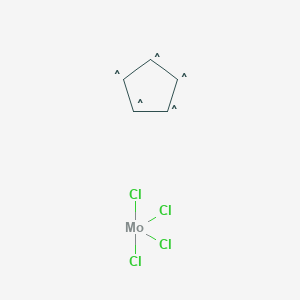
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
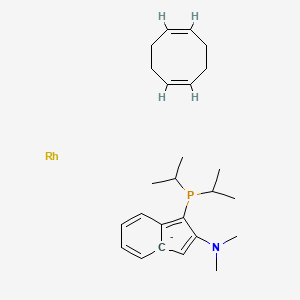
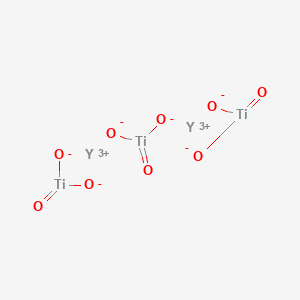
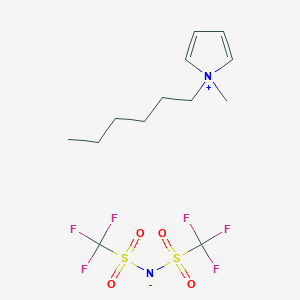

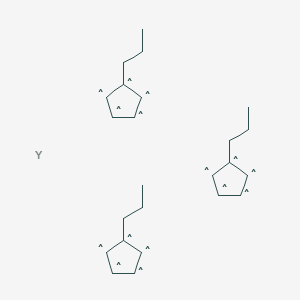
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
